silane CAS No. 116385-36-5](/img/structure/B14309553.png)
[(3-Iodo-1-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane is a compound that consists of 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 iodine atom . This compound is known for its unique structure, which includes a phenyl group, an iodine atom, and a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane involves several steps. One common method includes the reaction of 3-iodo-1-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and the trimethylsilane group play crucial roles in its reactivity. The compound can form halogen bonds, which are attractive forces between the electrophilic region on the iodine atom and a nucleophilic region on another molecule . These interactions facilitate molecular recognition, structural prediction, and self-assembly, making the compound useful in various applications .
Comparación Con Compuestos Similares
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(3-Bromo-1-phenylprop-1-en-1-yl)oxysilane: This compound has a bromine atom instead of iodine and exhibits similar reactivity but with different halogen bond strengths.
(3-Chloro-1-phenylprop-1-en-1-yl)oxysilane: This compound has a chlorine atom and shows different reactivity patterns due to the smaller size and different electronegativity of chlorine.
(3-Fluoro-1-phenylprop-1-en-1-yl)oxysilane: This compound has a fluorine atom and is less reactive in halogen bond formation compared to its iodine counterpart.
The uniqueness of (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane lies in its ability to form strong halogen bonds due to the presence of the iodine atom, making it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
116385-36-5 |
|---|---|
Fórmula molecular |
C12H17IOSi |
Peso molecular |
332.25 g/mol |
Nombre IUPAC |
(3-iodo-1-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C12H17IOSi/c1-15(2,3)14-12(9-10-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
Clave InChI |
TXHWVFYUTZFWQD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=CCI)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


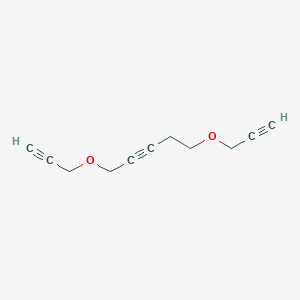
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
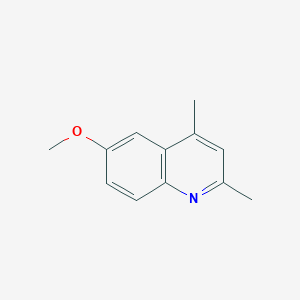
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
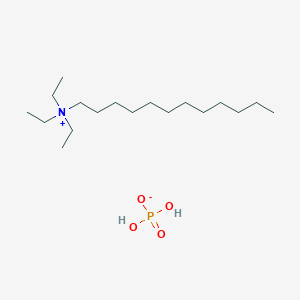
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
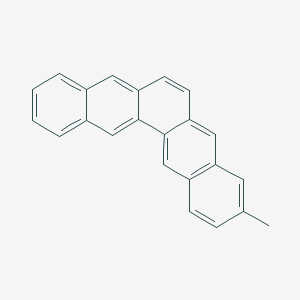
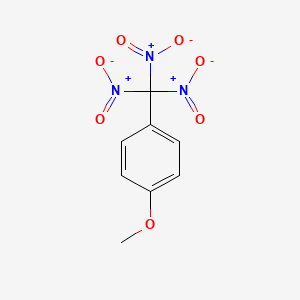
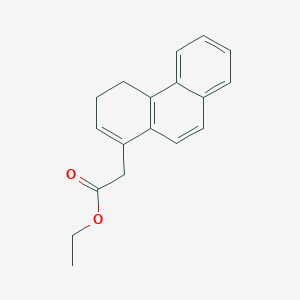
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
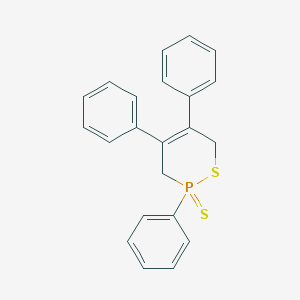
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
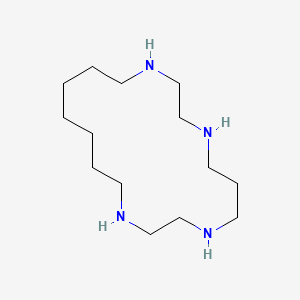
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
